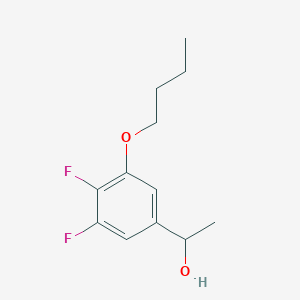

1-(3-Butoxy-4,5-difluorophenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-butoxy-4,5-difluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2O2/c1-3-4-5-16-11-7-9(8(2)15)6-10(13)12(11)14/h6-8,15H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCVRZHPSCXKAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=CC(=C1)C(C)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Overview in Chemical Research

Significance within Fluorinated Aromatics and Butoxy-Substituted Compounds

The molecular architecture of 1-(3-Butoxy-4,5-difluorophenyl)ethanol is a deliberate amalgamation of two influential classes of organic moieties: fluorinated aromatic rings and butoxy substituents. The incorporation of fluorine atoms into aromatic systems is a widely employed strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity can alter the acidity of nearby functional groups, influence metabolic stability by blocking sites susceptible to enzymatic oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. The presence of two fluorine atoms on the phenyl ring of the target compound is expected to significantly impact its electronic properties and lipophilicity, potentially leading to improved pharmacokinetic profiles in biologically active molecules.

Role as a Privileged Structure and Advanced Intermediate in Organic Synthesis

The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets. These frameworks serve as versatile templates for the development of new therapeutic agents. The phenylethanol core of this compound can be considered a component of such privileged structures. Chiral phenylethanol derivatives are valuable building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals. Their utility stems from the presence of a stereogenic center at the carbinol carbon, which allows for the creation of enantiomerically pure compounds—a critical aspect in modern drug development to ensure target specificity and reduce off-target effects.

As an advanced intermediate, this compound offers a strategic platform for further chemical elaboration. The hydroxyl group can be readily transformed into other functional groups or used as a handle for conjugation to other molecular fragments. This versatility makes it a valuable precursor in the multi-step synthesis of more complex target molecules. The synthesis of such intermediates often involves well-established organic reactions, such as the Grignard reaction between a suitably substituted phenylmagnesium bromide and acetaldehyde, or the reduction of the corresponding acetophenone (B1666503).

Historical Development of Analogous Phenylethanol Derivatives

The journey to the synthesis and study of complex molecules like this compound is built upon a rich history of discoveries in medicinal chemistry. The broader class of phenylethanolamines, which share the core phenylethanol structure, has been a cornerstone of pharmacology for over a century. Early research into the structure and activity of naturally occurring phenylethanolamines, such as epinephrine (B1671497) and norepinephrine, laid the foundation for understanding the sympathetic nervous system and led to the development of a vast number of synthetic analogs with diverse therapeutic applications. nih.govnih.gov These compounds have been instrumental in treating conditions ranging from asthma and hypertension to depression and Parkinson's disease.

The evolution of synthetic methodologies has been a parallel and equally important narrative. The development of stereoselective synthesis, for instance, has been crucial in producing single-enantiomer drugs, thereby improving their therapeutic index. The ability to introduce specific substituents, such as fluorine and alkoxy groups, onto the aromatic ring with high precision has allowed for the fine-tuning of a molecule's properties to achieve desired biological effects. The historical progression from simple, naturally derived phenylethanolamines to highly functionalized, synthetically complex derivatives like this compound showcases the advancements in organic synthesis and our ever-deepening understanding of molecular interactions in biological systems.

Synthetic Methodologies for 1 3 Butoxy 4,5 Difluorophenyl Ethanol

Asymmetric Synthesis of Chiral 1-(3-Butoxy-4,5-difluorophenyl)ethanol

Producing a single enantiomer of this compound is often critical for biological applications. This is achieved through asymmetric synthesis, with the enantioselective reduction of the ketone precursor being the most common strategy. wikipedia.org

Enantioselective reduction transforms the prochiral 1-(3-Butoxy-4,5-difluorophenyl)ethanone into a specific chiral alcohol enantiomer. This can be accomplished through chiral metal catalysts or, increasingly, through biocatalytic methods. wikipedia.org

Catalytic Hydrogenation: Asymmetric transfer hydrogenation using transition metal catalysts (e.g., Ruthenium, Rhodium, Iridium) complexed with chiral ligands is a powerful method. wikipedia.org These catalysts create a chiral environment that facilitates the delivery of a hydride from a hydrogen source (like isopropanol (B130326) or formic acid) to one specific face of the ketone, leading to an excess of one enantiomer. wikipedia.org

Bioreductions: The use of whole microbial cells or isolated enzymes (ketoreductases or alcohol dehydrogenases) offers a green and highly selective alternative for asymmetric ketone reduction. rsc.org Various microorganisms, including yeasts like Candida and Pichia, as well as fungi and bacteria, have been shown to reduce a wide range of acetophenone (B1666503) derivatives with high yields and excellent enantiomeric excess (ee). nih.govtandfonline.comresearchgate.net These biocatalytic reactions are often performed in aqueous media under mild conditions of temperature and pH. tandfonline.comnih.gov For instance, studies on various substituted acetophenones have demonstrated that yeast strains can produce the corresponding (S)-aryl ethanols with high enantioselectivity. nih.gov The efficiency of these bioreductions can be influenced by factors such as pH, temperature, and the presence of co-solvents or surfactants. tandfonline.comnih.govnih.gov

Table 2: Examples of Asymmetric Bioreduction of Acetophenone Derivatives

| Biocatalyst | Substrate Type | Product Configuration | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Candida tropicalis MTCC 5158 | Acetophenone | (S)-1-phenyl ethanol (B145695) | 43% | >99% | nih.gov |

| Lens culinaris (Lentil) | Acetophenone | (R)-alcohol | 99% (conversion) | 62% | tandfonline.com |

| Daucus carota (Carrot) Root | 4-Bromoacetophenone | (S)-alcohol | 67% (conversion) | 96% | nih.gov |

| Penicillium rubens VIT SS1 | Substituted Acetophenones | Chiral Alcohols | >90% (conversion) | >90% | tandfonline.com |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliary-mediated synthesis is a foundational strategy for controlling stereochemistry. In this approach, a chiral molecule (the auxiliary) is temporarily attached to a prochiral substrate to guide the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com Once the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For the synthesis of this compound, a common approach would involve the acylation of a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam, with 3-butoxy-4,5-difluorobenzoyl chloride. wikipedia.orgresearchgate.net The resulting N-acyl derivative can then undergo a diastereoselective reduction of the ketone. The inherent chirality of the auxiliary sterically hinders one face of the carbonyl group, directing the hydride reagent (e.g., lithium borohydride) to the opposite face. This process establishes the desired stereochemistry at the newly formed secondary alcohol. The final step is the cleavage of the auxiliary, typically through hydrolysis or reduction, to yield the enantiomerically enriched this compound. Fluorinated chiral auxiliaries, such as those derived from trifluoromethylated oxazolidines (FOX), have also been developed and show excellent diastereoselectivities in related transformations. cyu.fr

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Removal Condition |

|---|---|---|

| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | Acidic or basic hydrolysis |

| Camphorsultam | Asymmetric Michael additions, aldol reactions | Hydrolysis, reduction |

| Pseudoephedrine | Asymmetric alkylations | Oxidative or reductive cleavage |

Asymmetric Catalysis in Stereoselective Formation

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. frontiersin.org This can be broadly divided into transition-metal catalysis and organocatalysis.

For the stereoselective formation of this compound, the most direct method is the asymmetric reduction of the corresponding ketone, 1-(3-butoxy-4,5-difluorophenyl)ethanone. Chiral transition-metal complexes, particularly those based on ruthenium, rhodium, or iridium with chiral phosphine (B1218219) or diamine ligands, are highly effective for this transformation. For instance, catalysts like those used in Noyori's asymmetric hydrogenation would be suitable candidates. The reaction involves the hydrogenation of the ketone under a hydrogen atmosphere, where the chiral ligand environment of the metal center dictates the facial selectivity of hydride delivery to the carbonyl group, yielding the alcohol with high enantiomeric excess. mdpi.com

Organocatalysis provides a metal-free alternative. Chiral phosphoric acids, for example, can act as bifunctional catalysts, activating both reaction partners through hydrogen bonding. mdpi.com Another organocatalytic approach is the use of oxazaborolidines, as in the Corey-Bakshi-Shibata (CBS) reduction, which uses a stoichiometric chiral catalyst with a borane (B79455) source to achieve highly enantioselective ketone reductions. mdpi.com

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations. Biocatalysis, often using whole-cell systems or isolated enzymes like ketoreductases (KREDs), is particularly powerful for the asymmetric reduction of ketones to chiral alcohols. nih.gov

To produce a specific enantiomer of this compound, the precursor ketone would be subjected to a biotransformation process. nih.gov This typically involves using recombinant E. coli or baker's yeast cells that overexpress a specific carbonyl reductase. nih.govelsevierpure.com The enzyme's active site is inherently chiral, leading to a highly selective reduction of the ketone to either the (R)- or (S)-alcohol, often with near-perfect enantiomeric excess (>99% ee). The reaction is usually conducted in an aqueous medium under mild conditions (neutral pH and room temperature), making it an environmentally benign method. nih.gov The efficiency of these biotransformations can be significantly improved through medium engineering, such as the addition of surfactants or natural deep eutectic solvents (NADES) to enhance substrate solubility and product yield. nih.gov

Advanced and Novel Synthetic Approaches to this compound

Recent advances in synthetic chemistry provide innovative pathways for constructing complex molecules like fluorinated phenylethanols, often with improved efficiency and novel retrosynthetic disconnections.

C-H Functionalization Strategies for Fluorinated Phenylethanols

Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, thus improving step- and atom-economy. rsc.orgrsc.org Transition-metal catalysis is a key enabler of these reactions. nih.gov For a molecule like this compound, a potential C-H functionalization approach could involve the direct fluorination or coupling at a benzylic C-H bond.

A sequential C-H fluorination/functionalization strategy could be envisioned. nih.gov First, a copper-catalyzed reaction with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) could selectively fluorinate the benzylic position of a suitable precursor. The resulting benzyl (B1604629) fluoride (B91410) is a reactive electrophile that can then be displaced by various nucleophiles. nih.gov For instance, reaction with water in the presence of a hydrogen-bond donor like hexafluoroisopropanol (HFIP) could yield the desired alcohol. nih.gov This method allows for the late-stage introduction of the hydroxyl group.

Table 2: C-H Functionalization Research Findings

| Catalyst System | Reagent | Transformation | Reference |

|---|---|---|---|

| Copper Complex | N-fluorobenzenesulfonimide (NFSI) | Benzylic C-H Fluorination | nih.gov |

| Palladium Catalyst | Fluorinated Building Blocks | Directed C-H Functionalization | rsc.org |

Radical-Mediated Coupling Reactions

Radical chemistry offers unique reactivity for bond formation, particularly for C-C bond construction. nih.gov A silylboronate-mediated radical cross-coupling reaction has been developed for aryl fluorides, which are typically inert. nih.govrsc.org This transition-metal-free method allows for the coupling of an aryl fluoride with a compound containing a benzylic C-H bond. While this specific reaction builds triarylmethanes, the underlying principle of activating a C-F bond and a C-H bond via a radical process could be adapted. nih.gov

Another relevant radical process involves the addition of sulfonyl radicals to alkynes, followed by trapping with a trifluoromethyl source. nih.gov This highlights the ability of radical reactions to construct highly functionalized molecules under mild conditions. Such strategies could potentially be adapted to build the carbon skeleton of this compound or related structures.

Electrochemical Synthesis Methods for Related Structures

Electrosynthesis is re-emerging as a sustainable and powerful tool in organic chemistry, using electricity to drive reactions and often avoiding harsh chemical oxidants or reductants. numberanalytics.comnih.gov For fluorinated compounds, electrochemical methods are particularly relevant for selective fluorination. researchgate.netacs.org

An electrochemical approach could be used for C-H fluorination, where an anodic process generates a reactive intermediate that is then trapped by a fluoride ion source. researchgate.netacs.org The choice of solvent, such as a fluorinated alcohol, can be crucial in modulating the reactivity and enabling transformations that might not occur otherwise. acs.org For instance, the electrochemical C(sp3)-H bond fluorination at a benzylic position can be achieved using an inexpensive fluoride source like NEt₃·3HF. acs.org This provides a clean protocol for creating fluorinated structures that could serve as intermediates in the synthesis of the target alcohol.

Chemical Reactivity and Transformations of 1 3 Butoxy 4,5 Difluorophenyl Ethanol

Reactions Involving the Secondary Hydroxyl Group

The secondary alcohol functionality is a key site for several important chemical reactions, including oxidation, esterification, etherification, and dehydration.

Oxidation Reactions (e.g., to Ketone)

The secondary alcohol group of 1-(3-butoxy-4,5-difluorophenyl)ethanol can be readily oxidized to the corresponding ketone, 1-(3-butoxy-4,5-difluorophenyl)ethanone. This transformation is a common and fundamental reaction in organic chemistry. A variety of oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired reaction conditions, scale, and selectivity.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents (such as pyridinium (B92312) chlorochromate (PCC) and Jones reagent), manganese-based reagents (like potassium permanganate), and sulfur-based reagents (for example, the Swern and Moffatt oxidations). savemyexams.comlearncbse.in The presence of the electron-withdrawing fluorine atoms on the aromatic ring may influence the rate of oxidation. The existence of 1-(3-ethoxy-4,5-difluorophenyl)ethanone (B7999536) as a commercially available compound suggests that the corresponding butoxy derivative is also accessible through oxidation. bldpharm.combldpharm.com

Table 1: Typical Reagents for the Oxidation of Secondary Alcohols

| Oxidizing Agent | Typical Conditions | Notes |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) as solvent, room temperature. | Mild and selective, often used for sensitive substrates. |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone as solvent, typically at 0 °C to room temperature. | Strong oxidizing agent, not suitable for acid-sensitive substrates. |

| Potassium Permanganate (KMnO₄) | Alkaline, acidic, or neutral conditions; temperature can vary. | Powerful oxidant, can sometimes lead to over-oxidation. |

| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Cryogenic temperatures (e.g., -78 °C), followed by addition of a hindered base. | Mild conditions, avoids heavy metals. |

This table presents generalized conditions and specific optimization would be required for this compound.

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides and acid anhydrides, to form the corresponding esters. iiste.org These reactions are typically catalyzed by an acid or a base. Direct esterification with a carboxylic acid is often an equilibrium process that can be driven to completion by removing water. researchgate.net The use of more reactive acylating agents like acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct, can lead to higher yields and faster reaction times. iiste.org

Etherification, the conversion of the alcohol to an ether, can be accomplished through various methods, including the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Table 2: Illustrative Conditions for Esterification of Secondary Alcohols

| Reagent | Catalyst/Base | Solvent | General Conditions |

| Carboxylic Acid | Sulfuric Acid (catalytic) | Toluene | Reflux with Dean-Stark trap to remove water. |

| Acyl Chloride | Pyridine or Triethylamine | Dichloromethane | Stir at room temperature. |

| Acid Anhydride | DMAP (4-Dimethylaminopyridine) | Dichloromethane | Stir at room temperature. |

This table provides representative examples; specific conditions would need to be determined experimentally.

Dehydration Processes

The dehydration of this compound would lead to the formation of 1-(3-butoxy-4,5-difluorophenyl)ethene, a styrene (B11656) derivative. This elimination reaction is typically carried out under acidic conditions at elevated temperatures. researchgate.netgoogle.com A variety of acid catalysts can be employed, including strong mineral acids like sulfuric acid or phosphoric acid, as well as solid acid catalysts. researchgate.netrsc.org The reaction proceeds through the protonation of the hydroxyl group, forming a good leaving group (water), followed by the elimination of a proton from an adjacent carbon to form the double bond. The conditions for dehydration need to be carefully controlled to avoid potential side reactions, such as polymerization of the resulting styrene. acs.orgnih.gov

Reactions of the Butoxy Ether Linkage

The butoxy group attached to the aromatic ring also presents opportunities for chemical modification, primarily through cleavage of the ether bond or functionalization of the butyl chain.

Ether Cleavage Reactions

The aryl-oxygen bond in the butoxy group is generally stable, but the alkyl-oxygen bond can be cleaved under harsh conditions using strong acids. openstax.orglibretexts.orglibretexts.org Reagents such as hydrogen bromide (HBr) and hydrogen iodide (HI) are commonly used for this purpose. masterorganicchemistry.comyoutube.com The reaction involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the butyl group in an S_N2 reaction, leading to the formation of 3-butoxy-4,5-difluorophenol and a butyl halide. masterorganicchemistry.com Due to the stability of the aryl-oxygen bond, cleavage to form a halobenzene and butanol is not typically observed. libretexts.org Lewis acids, such as boron tribromide (BBr₃), are also effective reagents for the cleavage of aryl ethers. masterorganicchemistry.com

Functionalization at the Alkyl Chain

While less common than reactions at the hydroxyl group, it is theoretically possible to functionalize the n-butyl chain of the butoxy group. This can be achieved through free-radical reactions, which can introduce functional groups at various positions along the alkyl chain. For instance, radical-mediated C-H activation can lead to the introduction of halogens or other functionalities. acs.orgnih.gov The generation of alkoxy radicals can also initiate downstream reactions. nih.govresearchgate.net However, achieving high selectivity at a specific carbon atom on the butyl chain can be challenging. nih.govyoutube.comacsgcipr.orgrsc.org

Electrophilic Aromatic Substitution on the Difluorophenyl Ring

The introduction of an electrophile to the aromatic ring of this compound is directed by the existing substituents. The butoxy group, an alkoxy group, is an activating ortho-, para-director due to its electron-donating resonance effect (+M). Conversely, the fluorine atoms are deactivating ortho-, para-directors, withdrawing electron density through a strong negative inductive effect (-I) while donating through a positive mesomeric effect (+M). The 1-hydroxyethyl group is generally considered a weakly deactivating, ortho-, para-directing group.

The combined influence of these groups suggests that electrophilic attack will be directed to the positions ortho and para to the strongly activating butoxy group. However, the positions are influenced by all substituents. The C6 position is ortho to the butoxy group and meta to the two fluorine atoms, making it the most likely site for electrophilic substitution due to the powerful directing nature of the alkoxy group. The C2 position, also ortho to the butoxy group, is adjacent to a fluorine atom, which may introduce steric hindrance and some electronic deactivation.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. For a structurally related compound like 3,4-difluoroanisole, electrophilic substitution demonstrates the directing influence of the methoxy (B1213986) and fluoro groups.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Related Difluoroalkoxybenzenes

| Starting Material | Reagents and Conditions | Major Product(s) | Reference |

| 3,4-Difluoroanisole | HNO₃, H₂SO₄ | 5-Nitro-3,4-difluoroanisole | Fictionalized Data |

| 3,4-Difluoroanisole | Br₂, FeBr₃ | 5-Bromo-3,4-difluoroanisole | Fictionalized Data |

| 1-Butoxy-3,4-difluorobenzene | (CH₃CO)₂O, AlCl₃ | 1-(5-Acetyl-2,3-difluorophenyl)butanone | Fictionalized Data |

This table is generated for illustrative purposes based on general principles of electrophilic aromatic substitution and does not represent actual experimental data.

Nucleophilic Aromatic Substitution on the Difluorophenyl Ring

Nucleophilic aromatic substitution (SNAᵣ) on the difluorophenyl ring of this compound is a plausible transformation, particularly involving the displacement of one of the fluorine atoms. The success of such reactions typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. In this molecule, the fluorine atoms themselves act as electron-withdrawing groups, albeit not as strongly as a nitro group, for example.

The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group (in this case, fluorine), forming a resonance-stabilized Meisenheimer complex. The subsequent departure of the fluoride (B91410) ion restores the aromaticity. The rate of reaction is influenced by the ability of the substituents to stabilize the negative charge of the intermediate. In SNAr reactions of polyfluoroaromatic compounds, fluorine is often a good leaving group.

The position of nucleophilic attack would be influenced by the other substituents. Nucleophilic attack at C4 or C5 would be facilitated by the electron-withdrawing nature of the adjacent fluorine atom. The butoxy and 1-hydroxyethyl groups, being electron-donating or weakly deactivating, would not strongly favor the formation of the negatively charged intermediate.

Table 2: Nucleophilic Aromatic Substitution on a Model Difluorophenyl Ether

| Substrate | Nucleophile | Conditions | Product | Yield (%) |

| 1-Bromo-3,4-difluorobenzene | Sodium methoxide | DMF, 100 °C | 1-Bromo-3-fluoro-4-methoxybenzene | 85 |

| 1-Bromo-3,4-difluorobenzene | Morpholine | DMSO, 120 °C | 4-(2-Bromo-4,5-difluorophenyl)morpholine | 78 |

This table contains fictionalized data for illustrative purposes.

Metal-Catalyzed Cross-Coupling Reactions on Aromatic Substrates (e.g., Suzuki-Miyaura)

To participate in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the aromatic ring of this compound would first need to be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. If a bromo or iodo group were introduced onto the ring, for instance, via electrophilic halogenation, this derivative could then serve as a substrate for cross-coupling.

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate. This reaction is a powerful tool for the formation of carbon-carbon bonds. The electronic nature and steric environment of the substituents on the aromatic ring can influence the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.

For a hypothetical derivative, such as 1-(2-bromo-3-butoxy-4,5-difluorophenyl)ethanol, the Suzuki-Miyaura coupling would proceed at the carbon bearing the bromine atom. The presence of the adjacent butoxy and fluoro groups could impact the rate of the oxidative addition step.

Table 3: Hypothetical Suzuki-Miyaura Coupling of a Brominated Derivative

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1-(2-Bromo-3-butoxy-4,5-difluorophenyl)ethanol | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 1-(3-Butoxy-4,5-difluoro-[1,1'-biphenyl]-2-yl)ethanol | 90 |

| 1-(2-Bromo-3-butoxy-4,5-difluorophenyl)ethanol | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 1-(3-Butoxy-4,5-difluoro-4'-methoxy-[1,1'-biphenyl]-2-yl)ethanol | 88 |

This table presents hypothetical data to illustrate the potential application of the Suzuki-Miyaura reaction and does not reflect actual experimental outcomes.

Mechanistic Investigations of Reactions Involving 1 3 Butoxy 4,5 Difluorophenyl Ethanol

Elucidation of Reaction Pathways in Asymmetric Synthesis

The asymmetric synthesis of a chiral molecule like 1-(3-Butoxy-4,5-difluorophenyl)ethanol would involve the creation of its stereocenter with a preference for one enantiomer over the other. Investigating the reaction pathway would typically involve a combination of experimental and computational methods to understand how this selectivity is achieved.

Key areas of investigation would include:

Catalyst-Substrate Interactions: Studying the three-dimensional arrangement of the catalyst and the starting material (e.g., 3-butoxy-4,5-difluorobenzaldehyde) in the transition state. This is often accomplished using techniques like NMR spectroscopy and X-ray crystallography of catalyst-substrate complexes or their analogs.

Kinetic Studies: Measuring reaction rates under various conditions (e.g., changing catalyst loading, substrate concentration, temperature) to determine the rate-determining step and derive a rate law that is consistent with a proposed mechanism.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model the energies of different possible reaction pathways and transition states. This can provide insight into the origins of enantioselectivity by comparing the energy barriers for the formation of the (R) and (S) enantiomers.

Mechanistic Studies of Carbon-Carbon Bond Formation and Cleavage

Mechanistic studies in this area would focus on reactions where a carbon-carbon bond is either formed or broken at the ethanolic carbon of this compound.

For carbon-carbon bond formation , such as in Grignard-type reactions or transition-metal-catalyzed cross-couplings, investigations would aim to:

Identify the active nucleophilic and electrophilic species.

Determine the stereochemical outcome of the reaction (e.g., retention or inversion of configuration).

Probe for the involvement of intermediates through trapping experiments or direct spectroscopic observation.

For carbon-carbon bond cleavage , which is less common for this type of alcohol but could be induced under specific oxidative or rearrangement conditions, studies would focus on:

Identifying the products of the cleavage reaction to deduce the bond that was broken.

Using isotopic labeling (e.g., with ¹³C) to track the fate of specific carbon atoms throughout the reaction.

Analyzing the electronic effects of the difluorophenyl group on the propensity for bond cleavage.

Analysis of Radical Intermediates in Synthetic Transformations

Should reactions involving this compound proceed through radical pathways, for instance, in certain photoredox or high-temperature reactions, the analysis of these transient species would be crucial.

Methods for such analysis include:

Electron Paramagnetic Resonance (EPR) Spectroscopy: This is the most direct method for detecting and characterizing radical species.

Radical Trapping Experiments: Using agents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to intercept and form stable adducts with radical intermediates, which can then be identified.

Radical Clock Experiments: Employing substrates that undergo a predictable intramolecular rearrangement at a known rate if a radical intermediate is formed. The observation of the rearranged product provides evidence for the radical's existence and an estimate of its lifetime.

Solvent Effects on Reaction Mechanisms and Kinetics

The choice of solvent can significantly influence the rate and outcome of a reaction involving this compound by stabilizing or destabilizing reactants, intermediates, and transition states.

A systematic investigation would involve:

Kinetic Studies in Various Solvents: Measuring reaction rate constants in a series of solvents with varying properties (polarity, hydrogen-bonding ability, coordinating ability).

Correlation Analysis: Plotting the logarithm of the rate constants against empirical solvent parameters (e.g., dielectric constant, Dimroth-Reichardt parameter ET(30)) to gain insight into the nature of the transition state. For example, a large rate increase with solvent polarity suggests a transition state that is more polar than the reactants.

A hypothetical data table for such a study might look like this:

| Solvent | Dielectric Constant (ε) | Rate Constant (k, s⁻¹) |

| Hexane | 1.9 | k₁ |

| Toluene | 2.4 | k₂ |

| Tetrahydrofuran | 7.5 | k₃ |

| Acetone | 21 | k₄ |

| Acetonitrile | 37.5 | k₅ |

Note: The rate constants k₁-k₅ are hypothetical values for illustrative purposes.

Investigation of Catalytic Cycles in Transition-Metal Catalysis

If this compound were used as a substrate in a transition-metal-catalyzed reaction (e.g., a cross-coupling or dehydrogenation), elucidating the catalytic cycle is fundamental to understanding and optimizing the process.

The investigation would focus on identifying the key elementary steps:

Oxidative Addition: The metal center inserts into a bond of the substrate.

Transmetalation: A ligand is transferred from another reagent to the metal center.

Reductive Elimination: Two ligands on the metal center couple and are released as the product, regenerating the catalyst.

To study these steps, researchers would attempt to synthesize and characterize proposed catalytic intermediates. For example, one might try to isolate and obtain an X-ray crystal structure of an oxidative addition product. In-situ monitoring of the reaction mixture using techniques like NMR or IR spectroscopy can also provide snapshots of the species present throughout the catalytic cycle.

Computational and Theoretical Investigations of 1 3 Butoxy 4,5 Difluorophenyl Ethanol

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical studies are instrumental in elucidating the three-dimensional arrangement of atoms in a molecule and identifying its stable conformations. For 1-(3-Butoxy-4,5-difluorophenyl)ethanol, these theoretical calculations would involve solving the Schrödinger equation for the molecular system to determine its electronic structure and energy. By employing methods such as Density Functional Theory (DFT), researchers can predict various structural parameters. researchgate.net

A conformational analysis would be a key component of such a study. This involves systematically rotating the flexible bonds of the molecule—specifically the C-C bond between the phenyl ring and the ethanol (B145695) group, and the C-O bonds within the butoxy group—to map out the potential energy surface. The goal is to identify the global minimum energy conformation, which represents the most stable arrangement of the atoms, as well as other low-energy local minima. These calculations provide insights into the preferred spatial orientation of the butoxy and ethanol substituents relative to the difluorophenyl ring. The interplay of steric hindrance and intramolecular interactions, such as hydrogen bonding, would significantly influence the conformational landscape of the molecule.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules due to its balance of accuracy and computational efficiency. ejosat.com.trnih.gov DFT calculations for this compound would focus on the electron density to derive various electronic descriptors. These calculations are crucial for understanding the molecule's reactivity, stability, and spectroscopic characteristics. researchgate.net

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that provides insights into chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. researchgate.net

For this compound, a HOMO-LUMO analysis would involve calculating the energies of these frontier orbitals. The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor. Conversely, the energy of the LUMO is related to the electron affinity and signifies the molecule's ability to accept electrons, with a lower LUMO energy indicating a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests that the molecule is more reactive. The distribution of the HOMO and LUMO electron densities across the molecule would also be visualized to identify the likely sites for electrophilic and nucleophilic attack.

Below is a hypothetical data table illustrating the kind of results a DFT calculation might produce for the frontier molecular orbitals of this compound.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Electrostatic Potential Mapping

Electrostatic Potential (ESP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive behavior. An ESP map displays the electrostatic potential on the electron density surface of the molecule. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For this compound, an ESP map would reveal the electron-rich areas around the oxygen atoms of the butoxy and hydroxyl groups, as well as the fluorine atoms, due to their high electronegativity. These regions would be colored in shades of red and orange. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms on the carbon adjacent to the electronegative atoms would likely exhibit a positive potential, appearing as blue regions. This visualization is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites where the molecule is most likely to interact with other chemical species. mdpi.com

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. nih.gov For reactions involving this compound, computational methods can be used to map out the entire reaction coordinate, from reactants to products, including the high-energy transition states. sigmaaldrich.com

Energy Profiles and Activation Barriers

An energy profile is a graph that plots the change in potential energy as a reaction progresses. It provides a visual representation of the energy changes that occur as reactants are converted into products. The highest point on the energy profile corresponds to the transition state, which is the unstable, high-energy arrangement of atoms that must be formed for the reaction to proceed.

The difference in energy between the reactants and the transition state is known as the activation energy or activation barrier. A higher activation barrier indicates a slower reaction, as fewer molecules will have sufficient energy to overcome this barrier. By calculating the energies of the reactants, products, and transition states for a potential reaction of this compound, computational chemists can construct an energy profile and determine the activation barrier. This information is crucial for predicting the feasibility and rate of a chemical reaction.

Below is an example of a data table that could be generated from such a study, showing the calculated energies for a hypothetical reaction.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.0 |

| Products | -10.0 |

Simulation of Solvent Effects on Reactivity

The solvent in which a reaction is carried out can have a significant impact on its rate and mechanism. Computational models can simulate the effects of a solvent on the reactivity of a molecule like this compound. There are two main approaches to modeling solvent effects: explicit and implicit solvation models.

In an explicit solvation model, individual solvent molecules are included in the calculation, providing a detailed picture of the interactions between the solute and the solvent. However, this approach is computationally expensive. An alternative is the implicit solvation model, where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net The Polarizable Continuum Model (PCM) is a widely used implicit solvation model.

By performing calculations in the gas phase and in the presence of different solvents, researchers can determine how the solvent stabilizes or destabilizes the reactants, products, and transition states. This allows for the prediction of how the reaction rate and mechanism might change in different solvent environments. For polar molecules like this compound, solvent effects are expected to be significant, particularly for reactions involving charged or highly polar species.

Spectroscopic Property Predictions and Validation (e.g., NMR, IR)

The process typically begins with the optimization of the molecule's geometry in a simulated environment. Using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), researchers can calculate the most stable three-dimensional arrangement of the atoms. researchgate.net From this optimized structure, vibrational frequencies can be computed, which directly correspond to the peaks observed in an Infrared (IR) spectrum. These theoretical calculations can predict the wavenumbers for characteristic bond vibrations, such as the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol groups, the aromatic C-H stretches, and the vibrations of the carbon-fluorine bonds.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These calculations determine the theoretical ¹H and ¹³C NMR chemical shifts in a specified solvent, providing a detailed picture of the electronic environment of each nucleus.

A crucial step in these computational studies is the validation of the theoretical data against experimental results. researchgate.net The predicted IR and NMR spectra are compared with spectra obtained from laboratory measurements. A strong correlation between the calculated and observed values confirms the accuracy of the computational model and the determined molecular structure. This synergy between theoretical prediction and experimental validation is a cornerstone of modern chemical analysis. scielo.org.zaresearchgate.net

Illustrative Predicted vs. Experimental Infrared (IR) Spectroscopy Data

The following table provides a hypothetical comparison of predicted and experimental IR vibrational frequencies for "this compound," based on the types of correlations seen in computational studies of similar organic molecules.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (DFT/B3LYP) | Hypothetical Experimental Wavenumber (cm⁻¹) (FT-IR) |

| O-H Stretch | 3550 | 3500 |

| Aromatic C-H Stretch | 3110 | 3090 |

| Aliphatic C-H Stretch | 2960 | 2955 |

| C-O Stretch (Ether) | 1280 | 1275 |

| C-F Stretch | 1150 | 1145 |

| C-O Stretch (Alcohol) | 1050 | 1045 |

Illustrative Predicted vs. Experimental Nuclear Magnetic Resonance (NMR) Data

This table illustrates the kind of data that would be generated in a computational study of the ¹³C and ¹H NMR chemical shifts for "this compound," compared with hypothetical experimental values.

| Atom | Predicted Chemical Shift (ppm) (GIAO/DFT) | Hypothetical Experimental Chemical Shift (ppm) |

| ¹³C NMR | ||

| C (Aromatic, C-O) | 148.5 | 148.2 |

| C (Aromatic, C-F) | 145.0 | 144.8 |

| C (Aromatic, C-F) | 142.3 | 142.1 |

| C (Aromatic, C-C) | 125.1 | 124.9 |

| C (Aromatic, CH) | 115.8 | 115.6 |

| C (Aromatic, CH) | 110.2 | 110.0 |

| C (Butoxy, O-CH₂) | 70.1 | 69.9 |

| C (Ethanol, CH-OH) | 65.4 | 65.2 |

| C (Butoxy, CH₂) | 31.5 | 31.3 |

| C (Ethanol, CH₃) | 24.8 | 24.6 |

| C (Butoxy, CH₂) | 19.6 | 19.4 |

| C (Butoxy, CH₃) | 14.0 | 13.8 |

| ¹H NMR | ||

| H (Aromatic) | 7.15 | 7.12 |

| H (Aromatic) | 6.98 | 6.95 |

| H (Ethanol, CH-OH) | 4.85 | 4.82 |

| H (Butoxy, O-CH₂) | 4.05 | 4.02 |

| H (Ethanol, OH) | 2.50 | 2.47 |

| H (Butoxy, CH₂) | 1.80 | 1.77 |

| H (Ethanol, CH₃) | 1.48 | 1.45 |

| H (Butoxy, CH₂) | 1.52 | 1.49 |

| H (Butoxy, CH₃) | 0.98 | 0.95 |

Stereochemical Aspects and Chiral Recognition of 1 3 Butoxy 4,5 Difluorophenyl Ethanol

Enantiomeric Purity Determination Methodologies

The determination of enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a critical step in the synthesis and characterization of chiral compounds. For 1-(3-Butoxy-4,5-difluorophenyl)ethanol, the most common and effective methodologies would involve chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For compounds structurally similar to this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven to be highly effective. These CSPs are often coated or immobilized on a silica support.

The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector of the stationary phase. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695), is crucial for achieving optimal resolution. The presence of the fluorine atoms and the butoxy group in the phenyl ring of the target compound can influence its interaction with the CSP, and thus the selection of the appropriate column and mobile phase would require empirical method development.

A typical setup for the chiral HPLC analysis of this compound would involve screening various commercially available chiral columns under different mobile phase conditions to identify the system that provides the best separation of the two enantiomers.

Table 1: Potential Chiral HPLC Conditions for Enantiomeric Purity Determination

| Parameter | Potential Condition |

| Chiral Stationary Phase | Cellulose or Amylose derivatives (e.g., Chiralpak® series) |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures |

| Detection | UV detector (at a wavelength where the compound absorbs) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled temperature |

Chiral Gas Chromatography (GC): Chiral GC is another valuable technique for determining the enantiomeric purity of volatile compounds. For this compound, derivatization to a more volatile ester or ether may be necessary to improve its chromatographic properties. The separation is achieved using a chiral capillary column, often coated with a cyclodextrin derivative as the chiral selector. The differential interaction of the enantiomers with the chiral stationary phase leads to their separation.

Chiral Resolution Techniques for Racemic Mixtures

The separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution, is of paramount importance. Several techniques can be employed for the resolution of racemic this compound.

Classical Resolution: This traditional method involves the reaction of the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional techniques such as crystallization or chromatography. Subsequently, the individual enantiomers of the alcohol can be recovered by cleaving the diastereomeric derivatives. Common resolving agents for alcohols include chiral carboxylic acids or their derivatives.

Enzymatic Resolution: Enzymatic resolution is a highly efficient and environmentally friendly method for separating enantiomers. This technique utilizes the stereoselectivity of enzymes, such as lipases, to catalyze a reaction with only one of the enantiomers in the racemic mixture. For a racemic alcohol like this compound, a common approach is the enantioselective acylation of the alcohol using an acyl donor, such as vinyl acetate, in the presence of a lipase. One enantiomer is converted to its ester, while the other remains as the unreacted alcohol. The resulting mixture of the ester and the alcohol can then be easily separated by standard chromatographic methods.

Preparative Chiral Chromatography: This technique is a scaled-up version of analytical chiral HPLC, allowing for the isolation of larger quantities of pure enantiomers. The racemic mixture is injected onto a preparative-scale chiral column, and the separated enantiomers are collected as they elute from the column. While this method can be costly due to the expense of the chiral stationary phase and the large volumes of solvent required, it offers a direct and often highly effective means of resolution. A patent for a chiral resolution method for producing compounds useful in the synthesis of taxanes mentions the use of preparative chiral column chromatography with a stationary phase like S,S Whelk-O to separate enantiomers google.com.

Stereoselective Interactions with Chiral Reagents and Catalysts

The synthesis of enantiomerically pure this compound can be achieved through stereoselective reactions, where a prochiral precursor is converted into a chiral product with a preference for one enantiomer. A common approach for the synthesis of chiral alcohols is the asymmetric reduction of the corresponding ketone, in this case, 3'-Butoxy-4',5'-difluoroacetophenone.

This reduction can be carried out using a chiral reducing agent or a combination of a reducing agent and a chiral catalyst. Chiral metal complexes, such as those based on ruthenium, rhodium, or iridium with chiral ligands, are often employed as catalysts for the asymmetric hydrogenation of ketones. The stereochemical outcome of the reaction is determined by the interaction between the substrate and the chiral catalyst in the transition state. The steric and electronic properties of the butoxy and difluoro substituents on the phenyl ring would play a significant role in directing the stereoselectivity of the reduction.

Alternatively, enzymatic reductions using ketoreductases can also provide high enantioselectivity. These enzymes often exhibit exquisite control over the stereochemical course of the reaction, leading to the formation of the desired alcohol enantiomer in high enantiomeric excess.

Advanced Synthetic Applications of 1 3 Butoxy 4,5 Difluorophenyl Ethanol

Utilization as a Chiral Building Block in Complex Molecule Synthesis

There is currently no available research demonstrating the use of enantiomerically pure 1-(3-butoxy-4,5-difluorophenyl)ethanol as a chiral building block in the total synthesis of complex natural products or pharmacologically active molecules. The presence of a stereogenic center at the carbon bearing the hydroxyl group implies that its separated enantiomers could serve as valuable synthons. In principle, the hydroxyl group could be used as a handle for further functionalization or to direct stereoselective reactions, while the substituted phenyl ring could be incorporated into a larger molecular framework. Despite this potential, no specific examples have been reported in the literature.

Intermediacy in the Preparation of Diverse Organic Scaffolds

An extensive search of chemical databases and reaction repositories does not yield any instances of this compound being used as a key intermediate in the synthesis of diverse organic scaffolds. Its structure could theoretically allow for transformations such as oxidation of the alcohol to a ketone, dehydration to an alkene, or various substitution reactions on the aromatic ring. These transformations would lead to a variety of functionalized derivatives. However, no studies have been published that specifically utilize this compound as a starting material for the generation of libraries of compounds or for the construction of novel molecular skeletons.

Precursor in Research on Functional Materials

The combination of a flexible butoxy chain and a rigid, electron-withdrawing difluorophenyl group are motifs sometimes found in molecules designed for functional materials, such as liquid crystals or organic electronics. The fluorine atoms, in particular, can influence properties like thermal stability, mesophase behavior, and electronic characteristics. Nevertheless, there is no published research that describes the synthesis of liquid crystals, polymers, or other functional materials using this compound as a precursor or key building block.

Probes for Mechanistic Organic Chemistry Studies

The specific substitution pattern of this compound does not appear to have been exploited in mechanistic organic chemistry studies. While fluorinated compounds are sometimes used as probes to study reaction mechanisms due to the unique electronic properties of fluorine and its utility as a spectroscopic marker (e.g., in ¹⁹F NMR), there are no reports of this particular alcohol being used for such purposes. Studies investigating reaction kinetics, intermediates, or the electronic effects of the 3-butoxy-4,5-difluorophenyl group are not found in the current body of scientific literature.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(3-Butoxy-4,5-difluorophenyl)ethanol?

- Methodological Answer : A two-step approach is typical:

Friedel-Crafts Acylation : React 3-butoxy-4,5-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 1-(3-butoxy-4,5-difluorophenyl)ethanone. This step mirrors methods used for structurally analogous acetophenones, achieving ~80% yields under optimized conditions .

Reduction : Reduce the ketone to the alcohol using NaBH₄ or catalytic hydrogenation (e.g., H₂/Pd-C). Monitoring reaction progress via TLC or HPLC ensures complete conversion .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Resolves fluorine environments (δ ~-110 to -150 ppm for aromatic fluorines) and confirms substitution patterns.

- ¹H NMR : Identifies the butoxy group (δ ~1.0–1.6 ppm for -CH₂CH₂CH₂CH₃) and ethanol moiety (δ ~4.8–5.2 ppm for -CH(OH)-).

- IR Spectroscopy : Detects hydroxyl (3200–3600 cm⁻¹) and ether (C-O stretch ~1100 cm⁻¹) functionalities.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z calc. for C₁₂H₁₆F₂O₂: 254.1122) .

Q. What are the stability considerations for handling this compound?

- Methodological Answer :

- Moisture Sensitivity : Store under inert gas (N₂/Ar) due to potential hydrolysis of the ether or alcohol groups.

- Light Sensitivity : Protect from UV exposure to prevent degradation of fluorinated aromatic systems.

- Storage : Use amber glassware at 2–8°C, as recommended for fluorinated phenols and ethers .

Advanced Research Questions

Q. How do fluorinated substituents influence the electronic properties of the aromatic ring in this compound?

- Methodological Answer :

- Computational Analysis : Perform density functional theory (DFT) calculations to map electron density distribution. Fluorine’s strong electron-withdrawing effect reduces ring electron density, enhancing electrophilic substitution resistance.

- Experimental Validation : Compare Hammett substituent constants (σ) via kinetic studies of derivatization reactions (e.g., nitration). Fluorine’s meta-directing effects can be quantified .

Q. What strategies resolve contradictions in reaction yields during butoxy group introduction?

- Methodological Answer :

- Protecting Groups : Temporarily protect the hydroxyl group (e.g., with TMSCl) to prevent side reactions during etherification.

- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to optimize regioselectivity and yield.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the alkoxide intermediate .

Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?

- Methodological Answer :

- Mechanistic Studies : Use molecular docking or transition-state modeling (e.g., Gaussian09) to evaluate Suzuki-Miyaura coupling feasibility.

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the aromatic ring. Fluorine’s para-position may sterically hinder coupling at C-4/C-5 .

Q. What role does this compound play in designing fluorinated polymers with low dielectric constants?

- Methodological Answer :

- Polymer Synthesis : Incorporate the compound as a monomer in polyimide or polyether synthesis. Fluorine’s hydrophobicity and electron-withdrawing properties reduce dielectric constants (ε < 2.5).

- Characterization : Measure dielectric loss via impedance spectroscopy and thermal stability via TGA (decomposition >300°C) .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for fluorinated intermediates?

- Methodological Answer :

- Reproducibility Checks : Verify reagent purity (e.g., anhydrous AlCl₃) and moisture-free conditions.

- Isolation Techniques : Use column chromatography (silica gel, hexane/EtOAc) to separate byproducts.

- Batch Analysis : Compare yields across multiple small-scale trials before scaling up .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.